molecular formula C20H25N3O4 B5630905 5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No. B5630905
M. Wt: 371.4 g/mol
InChI Key: CZRSUZIQPZPMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of organic compounds known for their complex synthesis and potential for diverse biological activities. Such compounds are typically synthesized through multi-step organic reactions, involving the construction of the core pyridine ring followed by functionalization at various positions to introduce specific substituents.

Synthesis Analysis

The synthesis of complex organic compounds like the one mentioned often involves strategies such as the Pictet-Spengler reaction, Suzuki coupling, and various forms of catalytic hydrogenation. For example, novel dicationic imidazo[1,2-a]pyridines and related compounds have been synthesized through processes involving successive brominations, Suzuki couplings, and hydrogenations (Ismail et al., 2004). Such methods may be adapted or modified for the synthesis of the specific compound .

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to determine the arrangement of atoms within a molecule. For instance, X-ray powder diffraction data have been reported for related compounds to confirm their structure and purity (Wang et al., 2017).

Scientific Research Applications

Derivative Synthesis and Structural Analysis

  • Spinacines and Derivatives : New derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (spinacine) include amide, ester, 5-alkyl and acyl, and regiospecific N-im-alkyl and aralkyl derivatives. Their synthesis uses the Pictet-Spengler reaction of N-im-substituted histidines. Cyclic hydantoin derivatives of spinacines are also reported (Klutchko et al., 1991).

  • X-ray Powder Diffraction : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7- tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of anticoagulant apixaban, was studied using X-ray powder diffraction to determine its structure (Wang et al., 2017).

Medicinal Chemistry

  • Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines show significant antiprotozoal activity. These compounds display strong DNA affinities and demonstrate in vitro and in vivo efficacy against Trypanosoma and Plasmodium species (Ismail et al., 2004).

Synthetic Routes and Chemical Transformations

  • One-Pot Synthesis : A one-pot synthesis method for imidazo[1,5-a]pyridines has been developed, starting from a carboxylic acid and 2-methylaminopyridines, allowing for the introduction of various substituents (Crawforth & Paoletti, 2009).

  • Synthetic Route to Dimethyl-Phenyl-Imidazo[4,5-b]pyridin-7-ol : A synthesis pathway involving a series of ring-chain tautomerizations/rearrangements leads to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo-[4,5-b]pyridin-7-ol. This process includes several structurally interesting intermediates (Lis et al., 1990).

Imaging and Diagnostic Applications

  • Radioligand for Imaging : A novel radioligand, KR31173, used for imaging the AT1 angiotensin receptor with PET, was developed. This radioligand shows high uptake in adrenal glands, kidneys, and liver, and its uptake can be blocked by specific doses of KR31173 or MK-996 (Mathews et al., 2004).

Novel Compounds and Their Applications

  • Novel Imidazo- and Pyrimidopyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines : Microwave-assisted synthesis of these novel compounds from 2-ethoxymethylene-amino-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]- pyridine-6-carboxylic acid ethyl ester and 4-chloro-pyridothieno[2,3-d]pyrimidine is reported (Ahmed et al., 2005).

properties

IUPAC Name

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-3-27-18-8-7-14(9-13(18)2)5-4-6-19(24)23-11-16-15(21-12-22-16)10-17(23)20(25)26/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,21,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRSUZIQPZPMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCCC(=O)N2CC3=C(CC2C(=O)O)N=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
5-[4-(4-ethoxy-3-methylphenyl)butanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.